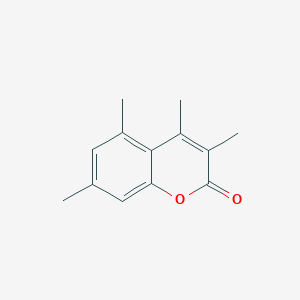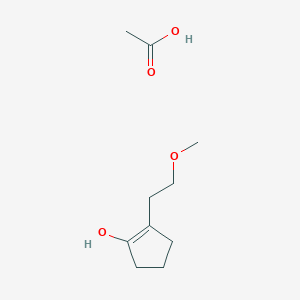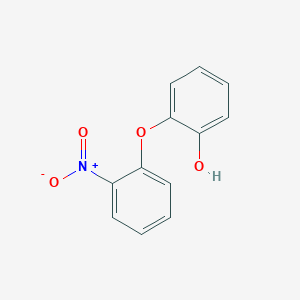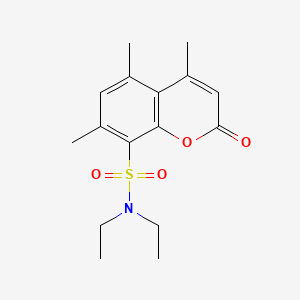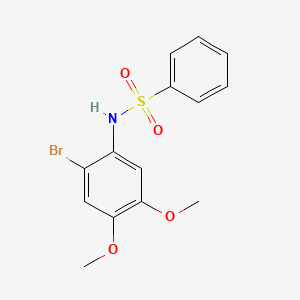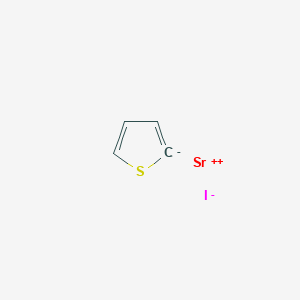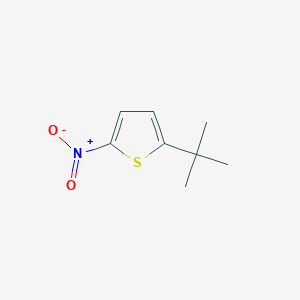![molecular formula C29H46N2O B14633720 Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- CAS No. 57202-53-6](/img/structure/B14633720.png)
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- is a heterocyclic aromatic organic compound. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound has an octyl group at position 5 and a phenyl group substituted with an undecyloxy chain at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the cyclization of β-formyl enamides using urea as a source of ammonia under microwave irradiation . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization with ammonium acetate to produce pyrimidine derivatives with various substituents .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific reagents to facilitate the desired chemical transformations.
化学反応の分析
Types of Reactions
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: The replacement of one functional group with another, which can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyrimidine oxides, while reduction reactions may yield reduced pyrimidine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds with different functional groups.
科学的研究の応用
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Similar compounds to pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- include other pyrimidine derivatives with different substituents at various positions on the pyrimidine ring. Examples include pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are bicyclic compounds with two fused pyrimidine rings .
Uniqueness
The uniqueness of pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl and undecyloxyphenyl groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
57202-53-6 |
|---|---|
分子式 |
C29H46N2O |
分子量 |
438.7 g/mol |
IUPAC名 |
5-octyl-2-(4-undecoxyphenyl)pyrimidine |
InChI |
InChI=1S/C29H46N2O/c1-3-5-7-9-11-12-13-15-17-23-32-28-21-19-27(20-22-28)29-30-24-26(25-31-29)18-16-14-10-8-6-4-2/h19-22,24-25H,3-18,23H2,1-2H3 |
InChIキー |
DRBCQAWJKMQKIK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


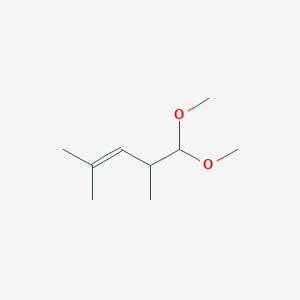
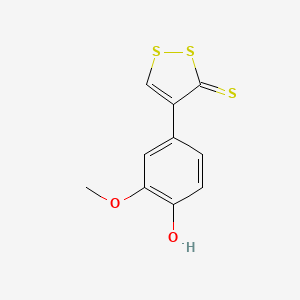
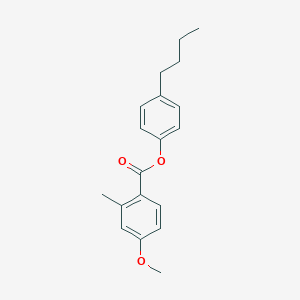

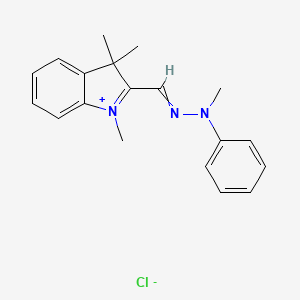
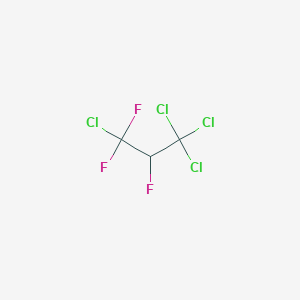
![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
